Aurein

説明

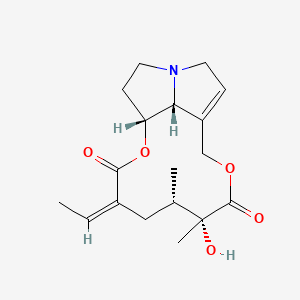

Structure

2D Structure

3D Structure

特性

分子式 |

C18H25NO5 |

|---|---|

分子量 |

335.4 g/mol |

IUPAC名 |

(1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14+,15+,18+/m0/s1 |

InChIキー |

HKODIGSRFALUTA-RCDLFFMESA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |

異性体SMILES |

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |

正規SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |

同義語 |

integerrimine intergerrimine senecionine senecionine citrate (1:1) senecionine citratre senecionine, (15E)-isomer squalidine |

製品の起源 |

United States |

Structural Characterization and Biophysical Properties of Aurein

Primary Sequence and Amidated C-Terminus Analysis

The primary sequences of key aurein peptides are presented in Table 1, highlighting their amidated C-termini.

Table 1: Primary Sequences of Selected this compound Peptides

| Peptide Name | Primary Sequence (N- to C-terminus) | C-terminus | Length (Residues) |

| This compound 1.2 | GLFDIIKKIAESF | -NH2 | 13 |

| This compound 2.2 | GLFDIVKKVVGALGSL | -NH2 | 16 |

| This compound 2.3 | GLFDIVKKVVGAIGSL | -NH2 | 16 |

| This compound 3.1 | GLFDIVKKIAGHIAGSI | -NH2 | 17 |

In contrast, this compound peptides with a carboxylated C-terminus (-COOH), such as this compound 2.3-COOH, often exhibit diminished membrane interaction and reduced activity. nih.govubc.canih.govbiorxiv.org Molecular dynamics simulations and experimental data suggest that the amidated C-terminus promotes deeper penetration into lipid bilayers, whereas a carboxylated C-terminus tends to increase hydrogen bonding with lipid phosphate (B84403) head groups, thereby retaining the peptide at the water-lipid interface. nih.govbiorxiv.orgbiorxiv.org

Solution Structure Determination

The high-resolution three-dimensional structures of this compound peptides in solution have been extensively investigated, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies are crucial for understanding the molecular basis of their interaction with biological membranes. nih.govnih.govubc.carcsb.orgrcsb.orgacs.orgnih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR spectroscopy has been instrumental in elucidating the spatial arrangement of atoms within this compound peptides. Structures are typically determined in membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE)/water mixtures, which mimic the hydrophobic environment of biological membranes. nih.govnih.govubc.carcsb.orgrcsb.orgcapes.gov.brresearchgate.netscialert.net For instance, the solution structure of this compound 1.2 has been determined in such environments. nih.govrcsb.org The quality of distance-based NMR structures is often enhanced by incorporating backbone angle restraints derived from chemical shifts, including (1)H(alpha), (15)N, (13)C(alpha), and (13)C(beta) data. rcsb.orgrcsb.org

Beyond structural determination, NMR techniques, particularly (31)P solid-state NMR spectroscopy, have been employed to assess the impact of this compound peptides on lipid bilayers. These studies reveal that this compound peptides significantly perturb lipid headgroups, indicating their direct interaction with and disruption of membrane integrity. nih.govnih.govrcsb.orgcore.ac.ukresearchgate.net

Table 2: Summary of Key NMR Spectroscopy Findings for this compound Peptides

| Peptide Studied | NMR Method | Environment | Key Structural Finding | Reference |

| This compound 1.2 | Solution NMR | Membrane-mimetic micelles (e.g., SDS) | Amphipathic α-helix with defined hydrophilic/hydrophobic regions | nih.govrcsb.org |

| This compound 2.2, 2.3 | Solution NMR | TFE, DMPC, DMPC/DMPG micelles/vesicles | Continuous α-helical structure | nih.govnih.govubc.ca |

| This compound 2.5 | 1H-NOESY NMR | SDS-d25 micelles | α-helix conformation | researchgate.net |

| General Aureins | Solution NMR | Membrane-mimetic micelles, bicelles, organic solvents | Amphipathic α-helical structures | capes.gov.br |

Amphipathic α-Helical Conformation

A consistent finding across numerous NMR studies is that this compound peptides adopt an amphipathic α-helical conformation when associated with membrane-mimetic environments. nih.govnih.govnih.govubc.camdpi.combiorxiv.orgrcsb.orgacs.orgnih.govcapes.gov.brresearchgate.net This structural motif is characterized by a segregation of hydrophobic and hydrophilic amino acid residues along the helix, creating distinct hydrophobic and hydrophilic faces. nih.gov This amphipathic nature is crucial for their ability to interact with and insert into lipid bilayers, which is considered a primary step in their mechanism of action. researchgate.netnih.gov

The hydrophobic surface area of the peptide's three-dimensional structure is directly correlated with its ability to penetrate membranes. rcsb.orgrcsb.org For instance, this compound 1.2, despite being a relatively short peptide (approximately 19.5 Å in length), is too short to fully span typical fluid lipid bilayers (around 40 Å). nih.govnih.gov This suggests that this compound 1.2 primarily interacts with the membrane interface, inducing membrane damage through mechanisms often described as detergent-like or carpet-like. nih.govnih.govscialert.netresearchgate.net

Secondary Structure Characterization in Various Environments

The secondary structure of this compound peptides is highly dependent on their surrounding environment, undergoing significant conformational changes upon interacting with membranes or membrane-mimetic agents.

Circular Dichroism (CD) Spectroscopy Studies

Circular Dichroism (CD) spectroscopy is a powerful technique used to monitor the secondary structural content of peptides. Studies utilizing CD spectroscopy consistently show that this compound peptides are largely unstructured, adopting a random coil conformation, in aqueous solutions. nih.govubc.camdpi.comresearchgate.net However, upon the introduction of membrane-mimetic environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (SDS) micelles, or various lipid vesicles (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), DMPC/1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)/1-palmitoyl-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (POPG), cardiolipin (B10847521) (CL)/POPG, or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE)/POPG), this compound peptides transition to an α-helical structure. nih.govnih.govubc.camdpi.comscialert.netcore.ac.ukresearchgate.netnih.gov

The characteristic CD spectrum of an α-helical structure includes a positive band around 195 nm and a double minimum at approximately 208 nm and 222 nm. scialert.net The intensity of the band at 222 nm is directly proportional to the degree of helicity, providing a quantitative measure of the peptide's helical content in different conditions. scialert.net

Table 3: Summary of Key Circular Dichroism (CD) Spectroscopy Findings for this compound Peptides

| Peptide Studied | Environment (Aqueous) | Environment (Membrane-Mimetic) | Observed Secondary Structure | Reference |

| This compound 1.2 | Random coil | TFE, SDS micelles, DMPC, DMPC/DMPG | α-helix | nih.govmdpi.comscialert.netresearchgate.net |

| This compound 2.2, 2.3 | Random coil | TFE, DMPC, DMPC/DMPG, POPC/POPG, CL/POPG, POPE/POPG | α-helix | nih.govnih.govubc.cacore.ac.uk |

| This compound 2.5 | - | S. aureus membrane mimics | α-helix (75% helical content) | nih.gov |

| General Aureins | Random coil | TFE, SDS micelles, DMPC, DMPC/DMPG | α-helix | nih.govnih.govubc.camdpi.comscialert.netresearchgate.net |

Conformational Changes upon Membrane Association

The transition from a disordered state in aqueous solution to an ordered α-helical structure is a hallmark of this compound peptides upon membrane association. nih.govnih.govubc.camdpi.comscialert.netcore.ac.ukresearchgate.netnih.gov Oriented circular dichroism (OCD) studies provide insights into the orientation and insertion depth of these peptides within lipid bilayers. These studies indicate that at low peptide concentrations, aureins tend to be surface-adsorbed on the membrane. However, as the peptide concentration increases, they insert into the membrane, leading to conformational changes that facilitate their membrane-disrupting activity. nih.govnih.govnih.govubc.cacore.ac.uk

The nature of the C-terminus significantly impacts these conformational changes and membrane interactions. Amidated this compound peptides, such as this compound 2.2-CONH2 and this compound 2.3-CONH2, readily insert into phosphatidylcholine/phosphatidylglycerol (PC/PG) membranes. nih.govubc.canih.gov In contrast, their carboxylated counterparts, like this compound 2.3-COOH, exhibit a decreased ability to insert into these membranes or require higher concentrations to do so. nih.govubc.canih.govbiorxiv.org This difference underscores the importance of C-terminal amidation in optimizing the peptide's interaction with and penetration into bacterial membranes. nih.govbiorxiv.orgbiorxiv.org

The specific lipid composition of the membrane also influences the extent of helical content and the membrane interaction profiles of this compound peptides. For example, this compound peptides can exhibit varying degrees of helical content and membrane perturbation depending on whether they interact with DMPC/DMPG, POPC/POPG, CL/POPG, or POPE/POPG bilayers. nih.govcore.ac.uk The short length of peptides like this compound 1.2 means they primarily interact with the membrane surface, causing disruption through a "carpet-like" or "detergent-like" mechanism rather than spanning the entire bilayer. nih.govnih.govscialert.netresearchgate.net

Impact of Dimerization on this compound Conformation

The oligomerization state of antimicrobial peptides, particularly dimerization, can significantly influence their conformational behavior and mechanism of action. Research on this compound 1.2 has explored the effects of its dimerization on its structure and interaction with membranes. nih.govrcsb.orgchembase.cn

Conformational Changes upon Dimerization: Monomeric this compound 1.2 typically exists as a disordered structure in aqueous solutions. rcsb.orgchembase.cn However, when this compound 1.2 forms a dimer, such as a lysine-linked dimer ((AU)2K), it exhibits distinct conformational changes. In aqueous solution, (AU)2K adopts a stable α-helical structure, specifically a coiled-coil conformation where the individual helices are wrapped around each other. rcsb.orgchembase.cn

Dimer-Membrane Interactions and Conformational Adaptations: The interaction of dimeric this compound 1.2 with lipid membranes also induces further conformational changes. While monomeric this compound 1.2 transitions from a random coil to an α-helix upon contact with large unilamellar vesicles (LUVs), the pre-formed coiled-coil structure of the (AU)2K dimer assumes an extended conformation when interacting with LUVs. rcsb.org This extended conformation of the dimer is hypothesized to facilitate the formation of stable transmembrane channels, potentially leading to barrel-stave pores.

Functional Implications of Dimerization: Dimerization of this compound 1.2 has been shown to alter its biological activity. Notably, dimeric forms of this compound 1.2 can lead to a decrease in antimicrobial activity against bacteria and yeast compared to the monomeric peptide. nih.govchembase.cn Conversely, dimeric peptides have been observed to promote the aggregation of Candida albicans cells. nih.govchembase.cn These findings suggest that dimerization modifies the mechanism by which this compound 1.2 interacts with and affects microbial cells. rcsb.org

| This compound 1.2 Form | Environment | Observed Conformation | Reference |

|---|---|---|---|

| Monomer | Aqueous Solution | Disordered / Random Coil | nih.govrcsb.orgchembase.cn |

| Lysine-linked Dimer ((AU)2K) | Aqueous Solution | α-helical (coiled-coil conformation) | rcsb.orgchembase.cn |

| Monomer | Large Unilamellar Vesicles (LUVs) | α-helical | rcsb.org |

| Lysine-linked Dimer ((AU)2K) | Large Unilamellar Vesicles (LUVs) | Extended conformation | rcsb.org |

Biosynthetic Pathways and Biological Processing

Precursor cDNA Analysis and Gene Expression

Aurein peptides originate from larger precursor molecules, specifically identified as pre-pro peptides researchgate.net. Research into the biosynthesis of these peptides has involved the analysis of precursor complementary DNA (cDNA). Nucleotide sequencing of cDNAs encoding these precursors from various Litoria species has indicated that the majority of these peptides likely evolved from a single ancestral gene prior to the separation of Australia from Gondwana researchgate.net.

The expression profile of genes encoding this compound precursors can be assessed through techniques such as quantitative real-time polymerase chain reaction (qPCR) tbzmed.ac.irtbzmed.ac.ir. This analytical method typically involves several key steps: the acquisition and handling of biological samples, extraction of total RNA, assessment of RNA concentration and quality, and crucially, the synthesis of cDNA from the extracted total RNA via reverse transcription tbzmed.ac.irplos.org. This cDNA then serves as a template for the qPCR assay, allowing for the quantification of gene expression levels plos.org.

Enzymatic Processing and Post-Translational Modifications

Following their synthesis, this compound peptides undergo significant enzymatic processing and post-translational modifications (PTMs) to become biologically active. This compound 1.2, for instance, is a short 13-amino acid peptide that features an amidated C-terminus mdpi.comnih.govnih.gov. C-terminal amidation is a common post-translational modification in many bioactive peptides, influencing their stability and activity.

Post-translational modifications are enzyme-driven events that chemically alter amino acid residues within a protein, thereby influencing its structure, stability, localization, and interactions rapidnovor.comabcam.comthermofisher.com. These modifications can occur at various stages of a protein's "life cycle," from shortly after translation to mediate proper folding or localization, to later stages where they activate or inactivate catalytic activity thermofisher.com. The human proteome is estimated to have over 1 million proteins, with PTMs significantly contributing to this functional diversity thermofisher.com.

A wide array of PTMs exists, including phosphorylation, glycosylation, ubiquitination, nitrosylation, methylation, acetylation, and lipidation thermofisher.com. Proteolytic cleavage, carried out by proteases, is another critical enzymatic processing step that involves the cleavage of peptide bonds to remove specific sequences or regulatory subunits, essential for protein maturation and degradation thermofisher.com.

Mechanisms of Endogenous Peptide Deactivation

The biological activity of this compound peptides is tightly regulated, and mechanisms exist for their endogenous deactivation. In Litoria aurea and Litoria raniformis, the very frogs from which this compound peptides are secreted, specific endoproteases are present that are responsible for deactivating these membrane-active peptides nih.gov.

These endoproteases act by removing amino acid residues from both the N-terminal and C-terminal ends of the this compound peptides nih.gov. Notably, the most prevalent degradation products observed are those missing two residues from the N-terminal end of the peptide nih.gov. This enzymatic cleavage serves as a crucial mechanism to control the concentration and duration of this compound's biological activity within the frog's system.

Molecular Mechanisms of Action and Cellular Interactions

Interactions with Model Biological Membranes

Aurein peptides, a family of antimicrobial peptides (AMPs) discovered in the skin secretions of Australian frogs of the Litoria genus, exhibit their biological activity primarily through interactions with cell membranes. nih.govnih.gov Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action. Studies utilizing model biological membranes, such as liposomes and supported lipid bilayers, have provided significant insights into the specific biophysical and chemical processes that govern this compound's membranolytic activity. researchgate.netnih.gov These model systems allow for a controlled investigation of how factors like lipid composition, peptide concentration, and secondary structure influence the peptide's ability to bind to and disrupt the membrane barrier. nih.govbohrium.com

Membrane Binding Affinity and Specificity

This compound peptides demonstrate a notable preference for binding to membranes containing anionic (negatively charged) lipids over those composed solely of zwitterionic (neutral) lipids, which is a common feature among many cationic AMPs. researchgate.netnih.govacs.org This specificity is largely attributed to the electrostatic attraction between the positively charged residues of the peptide and the negatively charged lipid headgroups, such as those of phosphatidylglycerol (PG). nih.govacs.org

Studies using various biophysical techniques have consistently shown that this compound 1.2, a well-studied member of the family, exhibits enhanced interaction and a higher binding affinity for anionic membranes, such as those composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG) mixtures, which mimic bacterial membranes. researchgate.netrsc.org In contrast, its interaction with purely zwitterionic DMPC membranes, which serve as a model for eukaryotic cells, is weaker. researchgate.netnih.gov This preferential binding is a key factor in the selective targeting of microbial membranes. nih.gov

Research has shown that the phenylalanine residues in this compound can act as membrane anchors, enabling the peptide to bind to various types of membranes. researchgate.net However, the strength and consequences of this binding are heavily modulated by the membrane's charge. researchgate.net For instance, investigations into the interactions of this compound 1.2 with glioblastoma cell membranes revealed that a reduction in anionic lipid content correlated with decreased peptide-induced surface pressure changes, suggesting that membrane invasion is mediated by a general requirement for anionic components rather than specific lipid receptors. researchgate.net Molecular dynamics simulations further support that this compound 1.2 interacts preferentially with anionic lipids due to its cationic nature. nih.gov

| Model Membrane Composition | Mimics | Observed Interaction Strength/Affinity | Reference |

|---|---|---|---|

| DMPC/DMPG (anionic) | Bacterial Membranes | High / Enhanced | researchgate.netrsc.org |

| DMPC (zwitterionic) | Eukaryotic Membranes | Low / Weaker | researchgate.netnih.gov |

| POPC/POPG (anionic) | Bacterial Membranes | Moderate | nih.gov |

| Lipid Raft Systems (e.g., DOPC-SPM-CHOL) | Specialized Membrane Microdomains | Strong | scirp.org |

| Cardiolipin-containing bilayers (anionic) | Bacterial/Mitochondrial Membranes | Strong | nih.gov |

Alterations in Membrane Structure and Dynamics

Upon binding to model membranes, this compound peptides induce significant perturbations in the lipid bilayer's structure and dynamics. These alterations are concentration-dependent and are the direct precursors to the loss of membrane integrity. nih.govnih.gov

One of the notable structural changes induced by this compound is the thinning of the lipid bilayer. nih.govresearchgate.net Solid-state NMR and small-angle neutron scattering (SANS) studies have demonstrated that the interaction of this compound with lipid bilayers leads to a reduction in membrane thickness. nih.govresearchgate.netnih.gov This thinning effect is considered a direct result of the membrane tension caused by the surface binding of the peptide. nih.govresearchgate.net By inserting into the headgroup-acyl chain region, the peptide increases the lateral area per lipid, which consequently causes a decrease in the hydrophobic thickness of the bilayer. nih.govnih.gov This phenomenon has been observed for this compound-3.3 in oriented lipid membranes, where its interaction, particularly with anionic lipids at high peptide-to-lipid ratios, directly correlated with a decrease in the anisotropic frequency span in NMR spectra, indicative of a thinned membrane surface. nih.gov The thinning of the bilayer can compromise its barrier function and is a step toward eventual membrane disruption. nih.govnih.gov

This compound has been shown to induce lateral heterogeneity in model membranes composed of mixed lipid types. nih.govnih.govberstructuralbioportal.org Using small-angle neutron scattering with contrast matching, researchers have directly observed that this compound 1.2 can cause significant lateral segregation of lipids in an initially uniform bilayer composed of zwitterionic and anionic lipids. nih.govberstructuralbioportal.org The peptide promotes the clustering of charged lipids into domain-like structures. nih.gov This segregation is similar to the formation of domains that occurs when a membrane is cooled below its phase transition temperature. nih.gov This peptide-induced demixing of lipids disrupts the normal, homogenous organization of the membrane, which can impede the function of membrane-related biological processes and create defects that compromise the bilayer's integrity. nih.govberstructuralbioportal.org This represents a mechanism by which a short peptide can disrupt membrane function without necessarily forming transmembrane pores. nih.govberstructuralbioportal.org

The interaction of this compound with lipid membranes also modulates their mechanical properties, specifically their rigidity. Neutron spin echo (NSE) spectroscopy studies have revealed a concentration-dependent effect on membrane elasticity. nih.govchemrxiv.org At low concentrations, this compound 1.2, like many other α-helical peptides, initially softens the membrane. nih.govchemrxiv.org However, as the peptide concentration increases, it makes the membrane significantly more rigid. nih.govchemrxiv.org This stiffening occurs even without deep penetration of the peptide into the hydrophobic core or the formation of stable pores. nih.gov The initial softening may facilitate peptide activity, while the subsequent increase in rigidity could be a result of extensive peptide aggregation on the surface or the induced lipid segregation, leading to a more stressed and less flexible bilayer. nih.gov

Proposed Mechanisms of Membrane Disruption

The precise mechanism by which this compound peptides lyse cell membranes is still a subject of active research, with evidence supporting several models. The peptide's short length—this compound 1.2 is only 13 amino acids long—makes it incapable of spanning the lipid bilayer as a single monomeric α-helix, which argues against the classical "barrel-stave" pore formation mechanism. nih.govacs.org

The most widely supported model for this compound 1.2 is the "carpet" mechanism. researchgate.netrsc.org In this model, the peptide monomers first bind to and accumulate on the surface of the lipid bilayer, orienting parallel to the membrane plane. nih.govresearchgate.net Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles or other transient defects and causing the complete disintegration of the bilayer. researchgate.netnih.gov Evidence from quartz crystal microbalance, vesicle dye leakage, and atomic force microscopy supports this surface-level interaction leading to bilayer disruption and lysis. researchgate.netrsc.org

An alternative, though sometimes related, model is the "toroidal pore" mechanism. In this model, the inserted peptides, along with the lipid headgroups, bend inward to line the pore, creating a continuous channel through the membrane. researchgate.netnih.gov This mechanism involves significant disruption and curvature of the lipid leaflets. Some studies have suggested that this compound may form toroidal pores or similar pore-like structures. nih.govnih.gov For instance, solid-state NMR studies on this compound-3.3 provided evidence consistent with the formation of supramolecular lipid assemblies such as toroidal pores. nih.gov Molecular dynamics simulations have also suggested that this compound 1.2 might form pore-like aggregates. nih.govbohrium.com It is possible that the mechanism is not exclusive and may depend on factors such as lipid composition and peptide concentration, potentially beginning with a carpet-like binding before progressing to the formation of transient, toroidal-like pores at higher concentrations. researchgate.net

| Membrane Property | Observed Effect of this compound | Primary Technique(s) Used for Observation | Reference |

|---|---|---|---|

| Bilayer Thickness | Thinning of the lipid bilayer | Solid-State NMR, Small-Angle Neutron Scattering (SANS) | nih.govresearchgate.netnih.gov |

| Lipid Organization | Induces lateral segregation and clustering of anionic lipids | Small-Angle Neutron Scattering (SANS) | nih.govnih.govberstructuralbioportal.org |

| Membrane Rigidity | Softens membrane at low concentrations, makes it more rigid at higher concentrations | Neutron Spin Echo (NSE) Spectroscopy | nih.govchemrxiv.org |

| Structural Conformation | Adopts an α-helical structure upon membrane binding | Circular Dichroism, NMR Spectroscopy | researchgate.netnih.gov |

Carpet-Like Mechanism

The "carpet-like" mechanism is a well-established model for the action of several antimicrobial peptides, including this compound 1.2. In this model, the peptide monomers initially bind to the surface of the microbial membrane, lying parallel to the lipid bilayer. This initial binding is often driven by electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane. As more peptide molecules accumulate, they form a "carpet" on the membrane surface. Once a threshold concentration is reached, the peptides induce membrane disruption in a detergent-like manner, leading to the formation of micelles and causing a catastrophic loss of membrane integrity. This mechanism is characteristic of shorter membrane-active peptides like this compound 1.2, which may be too short to span the membrane as a stable transmembrane pore. Studies have shown that this compound 1.2 disrupts model membranes consistent with this carpet mechanism, displaying a greater affinity for anionic membranes that mimic prokaryotic cells.

Pore Formation (Toroidal and Barrel-Stave Models)

In contrast to the surface-disrupting carpet model, other this compound peptides are thought to function by forming pores or channels through the membrane. These pores disrupt the membrane's barrier function, leading to the leakage of essential ions and metabolites.

Toroidal Pore Model: In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both the peptides and the lipid head groups. This creates a "wormhole" structure where the aqueous core is continuous with the extracellular and intracellular environments. This mechanism has been suggested for this compound 2.2. The formation of toroidal pores is often dependent on a critical peptide-to-lipid ratio and can be influenced by the lipid composition of the membrane.

Barrel-Stave Model: The barrel-stave model describes the formation of a more defined, protein-like channel. In this model, the peptides aggregate and insert into the membrane with their hydrophobic surfaces facing the lipid core of the bilayer and their hydrophilic surfaces lining the interior of the pore. This arrangement resembles the staves of a barrel. While a classic model for some antimicrobial peptides like alamethicin, there is currently limited direct evidence to suggest that this compound peptides specifically form barrel-stave pores.

Membrane Permeabilization Studies

A variety of biophysical techniques have been employed to study the membrane-permeabilizing effects of this compound peptides. These studies provide quantitative data on the extent and kinetics of membrane disruption. Vesicle dye leakage assays are commonly used to measure the ability of this compound to induce leakage of entrapped fluorescent dyes from liposomes, which serve as model membranes. The results of these studies often show a concentration-dependent increase in membrane permeability.

| This compound Peptide | Model Membrane Composition | Observed Effect | Reference |

| This compound 1.2 | DMPC/DMPG | Enhanced interaction and membrane lysis | nih.govmdpi.com |

| This compound 2.2 | DMPC/DMPG | Micellization | mdpi.commdpi.com |

| This compound 2.2 | POPC/POPG | Distorted toroidal pores or localized membrane aggregates | mdpi.commdpi.com |

| This compound 2.3 | DMPC/DMPG | Significant perturbation of lipid headgroups | mdpi.com |

Interactions with Specific Microbial Components

Beyond direct membrane disruption, the antimicrobial activity of this compound can be influenced by its interactions with specific components of the microbial cell envelope.

Engagement with Teichoic and Lipoteichoic Acids

The cell walls of Gram-positive bacteria are rich in teichoic and lipoteichoic acids (LTA), which are anionic polymers that play crucial roles in cell wall structure and physiology. Due to their negative charge, these molecules can serve as initial binding sites for cationic antimicrobial peptides like this compound. It has been demonstrated that a dimeric analog of this compound 1.2 binds to the LTA of Enterococcus faecalis. This interaction can be a key step in the peptide's journey to the cytoplasmic membrane. By binding to LTA, this compound may effectively increase its local concentration at the cell surface, facilitating subsequent membrane disruption.

Modulation of Quorum Sensing Pathways

Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This process is often involved in the regulation of virulence factors and biofilm formation. Some antimicrobial peptides have been shown to interfere with quorum sensing pathways, thereby reducing bacterial virulence without directly killing the cells. While this is a known mechanism for some antimicrobial peptides, there is currently a lack of specific research demonstrating that this compound directly modulates quorum sensing pathways in bacteria.

Impact of Dimerization on Mechanistic Pathways

The covalent linking of two this compound monomers to form a dimer can significantly alter the peptide's structure and, consequently, its mechanism of action. Studies on a lysine-linked dimer of this compound 1.2, denoted as (AU)2K, have revealed important mechanistic shifts.

Differential Interactions with Various Membrane Lipid Compositions

The efficacy and mechanism of action of this compound peptides are intrinsically linked to the specific lipid composition of the target cell membrane. The amphipathic and cationic nature of these peptides dictates a preferential interaction with certain lipid species over others, leading to differential outcomes in membrane perturbation and pore formation. This selectivity is a cornerstone of their activity, allowing them to distinguish between, for example, bacterial and mammalian cell membranes. The following sections delve into the specific roles of key phospholipid and glycolipid components in modulating this compound's interaction with lipid bilayers.

Influence of Phosphatidylglycerol and Phosphatidylethanolamine (B1630911)

The interaction of this compound peptides with lipid membranes is significantly modulated by the presence of anionic phospholipids (B1166683), particularly phosphatidylglycerol (PG), and zwitterionic phospholipids like phosphatidylethanolamine (PE). This compound's net positive charge leads to a strong electrostatic attraction to the negatively charged headgroups of PG, which are abundant in bacterial membranes but not in the outer leaflet of mammalian cell membranes nih.govreading.ac.uk.

Research on this compound 1.2 has consistently demonstrated its preferential interaction with anionic lipids nih.gov. Studies using model membranes composed of dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylglycerol (DMPG) confirmed an enhanced interaction with the anionic DMPC/DMPG membranes compared to purely zwitterionic ones rsc.orgresearchgate.net. This initial electrostatic binding is a critical first step, facilitating the peptide's accumulation on the membrane surface, a process consistent with the "carpet" model of antimicrobial peptide action nih.govrsc.orgresearchgate.net. At low concentrations, this compound 1.2 has been shown to drive the segregation of charged lipids like PG to the outer leaflet of the membrane, altering the bilayer's organization even before significant disruption occurs chemrxiv.org.

The molar content of PG also influences the degree of membrane perturbation. Studies on this compound 2.2 and 2.3 using liposomes with varying ratios of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) revealed that peptide-induced membrane leakage was more severe in membranes with higher PG content nih.gov. For instance, calcein (B42510) leakage assays showed that this compound 2.2 induced significantly more leakage from POPC/POPG liposomes than its counterparts, and this effect was dependent on the lipid-to-peptide ratio nih.gov.

| This compound Peptide | Model Membrane Composition | Observed Interaction/Effect | Reference |

|---|---|---|---|

| This compound 1.2 | DMPC/DMPG (Anionic) | Enhanced interaction and surface binding, consistent with a carpet mechanism. | rsc.orgresearchgate.net |

| This compound 1.2 | POPG/TOCL (Anionic) | Strong interaction with anionic lipids, causing buckling of the lipid bilayer. | nih.gov |

| This compound 2.2 | 3:1 POPC/POPG | Induced 36% calcein release at a 1:15 peptide-to-lipid ratio. | nih.gov |

| This compound 2.3 | 3:1 POPC/POPG | Lower calcein release compared to this compound 2.2 under similar conditions. | nih.gov |

| This compound 2.2 & 2.3 | 3:1 DMPC/DMPG | Caused nearly 100% calcein release at high peptide concentrations. | nih.gov |

Role of Glycolipid Content in Pore Stability

Recent molecular dynamics simulations have highlighted the crucial role of glycolipids in modulating the stability of pores formed by this compound peptides. Specifically, the presence of monogalactosylglycerol (MG), a type of glycolipid, in model bacterial membranes has been shown to significantly decrease the stability and lifetime of pores created by this compound 1.2 researchgate.netbiorxiv.org.

In coarse-grain simulations of bilayers composed of mixtures of phosphatidylglycerol (PG), phosphatidylethanolamine (PE), and varying amounts of MG, a clear correlation was found between the glycolipid content and the difficulty of this compound 1.2 to maintain stable pore structures researchgate.netbiorxiv.org. When this compound 1.2 peptides were placed within a pre-formed channel in these model membranes, the pores were observed to be transient in all glycolipid-containing bilayers. The lifetime of these pores was inversely proportional to the concentration of MG biorxiv.org.

For example, in a model membrane with a high molar fraction of glycolipids (OPMG96), the peptide aggregates within the bilayer were stable for only about 0.3 microseconds. As the glycolipid content decreased, the pore lifetime progressively increased. In a model membrane containing no glycolipids (OPMG00), the pore formed by this compound 1.2 remained stable for the entire simulation time of over 22 microseconds biorxiv.org. This suggests that the tendency of glycolipids to form hydrogen bonds with the peptide may destabilize the organized, transmembrane pore structure, causing the peptides to migrate back to the lipid-water interface and leading to pore closure researchgate.net. This finding points to a potential lipid-based resistance mechanism in bacteria, where the glycolipid content of the membrane could confer resistance against the lytic action of antimicrobial peptides like this compound 1.2 researchgate.netbiorxiv.org.

| Model Membrane System (Glycolipid Content) | Peptide Aggregate/Pore Lifetime (approx.) | Reference |

|---|---|---|

| OPMG96 (High Glycolipid) | ~0.3 µs | biorxiv.org |

| OPMG75 | ~0.5 - 1.0 µs | biorxiv.org |

| OPMG50 | ~1.0 µs | biorxiv.org |

| OPMG25 (Low Glycolipid) | ~6.0 µs | biorxiv.org |

| OPMG00 (No Glycolipid) | >22 µs (Stable) | biorxiv.org |

Structure Activity Relationship Sar Studies of Aurein Peptides

Amino Acid Substitutions and Their Functional Implications

The incorporation of non-proteinogenic amino acids into the Aurein sequence can significantly alter its biological activity, often leading to enhanced potency and broader activity spectra mdpi.comresearchgate.netnih.gov. For instance, replacing Lysine (Lys) residues at positions 7 and 8 in this compound 1.2 with non-proteinogenic amino acids such as Ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropanoic acid (Dap) has shown promising results mdpi.comresearchgate.net.

Research indicates that substituting Lys at position 8 with Orn (EH [Orn]8) resulted in the highest antiproliferative activity against various cancer cell lines (MCF-12F, MCF-7, and MDA-MB-231), with an IC50 of 44 ± 38 μM mdpi.comresearchgate.netnih.gov. Similarly, EH [Dab]8 also showed strong antiproliferative activity (IC50 = 67.21 ± 2.57 μM) mdpi.com. In terms of antimicrobial activity, the EH [Orn]8 analog demonstrated the most potent growth inhibition and bactericidal activity against both Gram-positive (B. subtilis 3562) and Gram-negative bacteria (E. coli K12 407) mdpi.com. The replacement of Lys at position 7 with Orn or Dab also increased antibacterial activity against B. subtilis 3562 mdpi.com. These modifications can increase the peptide's functionality and selectivity, making them suitable candidates for new drug development mdpi.comresearchgate.netnih.gov.

Table 1: Impact of Non-Proteinogenic Amino Acid Substitutions on this compound 1.2 Analogs mdpi.comresearchgate.netnih.gov

| Analog (Substitution at Lysine 7 and/or 8) | Antiproliferative Activity (IC50, µM) against MCF-12F, MCF-7, MDA-MB-231 | Antimicrobial Activity (vs. E. coli K12 407, B. subtilis 3562) |

| This compound 1.2 (Reference) | Moderate | Moderate |

| EH [Orn]8 | 44 ± 38 | Most potent |

| EH [Dab]8 | 67.21 ± 2.57 | Potent |

| EH [Orn]7 | Not specified | Increased against B. subtilis 3562 |

| EH [Dab]7 | Not specified | Increased against B. subtilis 3562 |

| EH [Dap]7,8 | Not specified | Lowered |

| EH [Dab]7,8 | Increased selectivity against MCF-7 | Retained |

The introduction of non-proteinogenic amino acids like β-amino acids can also enhance antifungal activity and selectivity. For instance, α/β-peptide analogs of this compound 1.2 have been designed, maintaining antifungal activity while improving potency and selectivity by altering hydrophobicity, helicity, and charge nih.gov.

Alanine (B10760859) scanning is a systematic mutagenesis technique used to determine the contribution of each amino acid residue to a peptide's physicochemical properties and biological activity researchgate.netnih.govnih.govresearchgate.netmybiosource.comwikipedia.org. In this compound 1.2, alanine scanning has revealed critical residues for its antimicrobial efficacy researchgate.netnih.gov.

Table 2: Effects of Alanine Scanning on this compound 1.2 Activity researchgate.netnih.gov

| Substituted Residue (Position) | Effect on Antimicrobial Activity |

| Aspartic acid (Asp4) | Improved |

| Glutamic acid (Glu11) | Improved |

| Serine (Ser12) | Improved |

| Leucine/Isoleucine | Reduced |

| Other residues | Reduced |

Correlation of Charge and Hydrophobicity with Biological Activity

The net positive charge and hydrophobicity are crucial determinants of this compound's biological activity, particularly its ability to interact with and disrupt cell membranes mdpi.commdpi.comnih.govscialert.netnih.govroyalsocietypublishing.orgnih.gov. This compound 1.2, a short 13-residue peptide, possesses a net positive charge of +1 at physiological pH mdpi.comnih.gov.

The positive charge of this compound peptides facilitates electrostatic interactions with the negatively charged head groups of bacterial membrane lipids, as well as the anionic lipid layers of cancer cells (due to phosphatidylserine (B164497) accumulation) mdpi.comnih.govscialert.netnih.gov. This initial electrostatic attraction is a key factor in membrane binding nih.govnih.gov. Hydrophobic residues, on the other hand, are essential for the peptide's penetration into the lipid membrane and subsequent membrane disruption mdpi.comnih.govscialert.netnih.gov. The amphipathic nature, characterized by the segregation of hydrophobic and charged residues to different faces of the α-helix, is critical for this interaction mdpi.comnih.govnih.gov.

Studies have shown that increasing hydrophobicity, for example, by replacing isoleucine, can enhance anticancer activity by improving membrane permeability nih.gov. However, an optimal balance is required; excessive hydrophobicity can increase toxicity to normal cells, while insufficient hydrophobicity can lead to decreased selectivity royalsocietypublishing.org. Similarly, enhancing the positive charge, such as by replacing lysine, can increase the tendency for electrostatic interactions with negatively charged cancer cells, thereby improving anticancer activity nih.govroyalsocietypublishing.org. The proper balance between charge and hydrophobicity is therefore vital for maintaining both potency and selectivity mdpi.commdpi.comnih.govscialert.netnih.govroyalsocietypublishing.orgnih.gov.

Influence of C-Terminal Amidation on Potency and Structure

C-terminal amidation is a common post-translational modification in antimicrobial peptides, including Aureins, and significantly influences their potency and structural properties mdpi.comnih.goveurekaselect.comnih.govbiorxiv.orgbiorxiv.org. This compound 1.2 naturally has an amidated C-terminus (GLFDIIKKIAESF-NH2) mdpi.comnih.govmdpi.comresearchgate.net.

Amidation of the C-terminal carboxyl group typically enhances antimicrobial activity eurekaselect.com. For instance, amidation of this compound 2.5 increased its antimicrobial activity 2.5-fold against Klebsiella pneumonia eurekaselect.com. This enhancement is often attributed to the stabilization of the α-helical structure at the membrane interface eurekaselect.com. Circular dichroism (CD) measurements and molecular dynamics (MD) simulations suggest that amidated this compound analogs generally have a greater propensity to form a stable α-helical structure compared to their non-amidated counterparts nih.goveurekaselect.com. This stable α-helical conformation is crucial for effective membrane penetration and disruption nih.goveurekaselect.com.

Dimerization Effects on Peptide Efficacy and Selectivity

The dimerization of this compound peptides can have varied effects on their efficacy and selectivity, depending on the specific peptide and the linker used mdpi.comresearchgate.netnih.govmdpi.comunesp.br. While dimerization is sometimes employed to enhance antimicrobial activity and protease resistance in other AMPs, its effect on this compound 1.2 is more complex nih.govmdpi.com.

Studies on this compound 1.2 dimerization have shown that, contrary to expectations for some AMPs, antimicrobial activity against bacteria and yeast decreased with dimerization mdpi.comresearchgate.netnih.gov. For example, dimeric versions of this compound 1.2, such as (AU)2K (linked by lysine), exhibited reduced ability to inhibit bacterial and fungal growth compared to the monomeric form nih.gov. While (AU)2K did not inhibit C. albicans growth, it promoted the aggregation of yeast cells, suggesting an interaction with cell wall carbohydrates like mannans researchgate.netnih.gov.

Despite the decrease in antimicrobial activity, dimerization can lead to changes in the peptide's mechanism of action and interaction with cell walls nih.govunesp.br. For instance, dimeric analogs of Ctx-Ha (another cationic AMP) showed faster bactericidal activity than the monomer, and increased permeabilization in vesicles without a cell wall, suggesting that interaction with the cell wall might impede the activity of dimers in whole cells unesp.br. The effect of dimerization on this compound 1.2's structure in solution may also contribute to different initial interactions with the cell wall nih.gov.

Table 3: Effects of Dimerization on this compound 1.2 Biological Activity mdpi.comresearchgate.netnih.gov

| Peptide Type | Antimicrobial Activity (Bacteria/Yeast) | C. albicans Aggregation | Hemolytic Activity |

| This compound 1.2 (Monomer) | Moderate | No | Low |

| This compound 1.2 (Dimer) | Decreased | Promoted | Not specified |

Computational Approaches to SAR Analysis

Computational approaches play an increasingly vital role in SAR analysis of peptides like this compound, offering insights into their structure, dynamics, and interactions with biological membranes mdpi.combiorxiv.orglaborundmore.commdpi.com. These methods complement experimental studies by providing detailed molecular-level information that can guide the design of novel analogs mdpi.comlaborundmore.com.

Molecular Dynamics (MD) simulations, particularly coarse-grain MD, are frequently used to explore the interaction of this compound 1.2 with bacterial model membranes biorxiv.org. These simulations can reveal how this compound 1.2 penetrates lipid bilayers, the formation of transient pores, and the influence of membrane composition (e.g., glycolipid content) on pore lifetime biorxiv.org. For example, MD simulations have shown that this compound 1.2 can destabilize lipid bilayers via angled penetration and that C-terminal amidation can lead to the formation of a helix horizontal to the plane of an asymmetric interface nih.gov.

Computational analysis can also predict the conformational stability of this compound analogs. For instance, while this compound 1.2 maintains a strong α-helical structure, computational models for Orn-containing peptides predict α-helical structures but with higher energy values, indicating reduced stability and potential disruption of helical formation by Orn substitutions mdpi.com.

Beyond specific interactions, computational methodologies are being developed for large-scale SAR analysis, allowing for quantitative comparisons of activity landscapes and identification of key compounds laborundmore.commdpi.com. These approaches can systematically compare compound structures and potencies in large datasets, quantify SAR information, and identify matched molecular pairs to associate with SAR data laborundmore.com. Such computational tools are crucial for understanding complex SAR patterns and accelerating the rational design of improved this compound analogs laborundmore.commdpi.com.

Molecular Dynamics (MD) Simulations in SAR Prediction

Molecular Dynamics (MD) simulations are powerful computational tools extensively employed in SAR studies of this compound peptides to predict and understand their behavior at an atomic level. These simulations provide dynamic insights into peptide-membrane interactions, conformational stability, and the effects of structural modifications.

Coarse-grain MD simulations, often utilizing force fields such as MARTINI, have been instrumental in investigating the interaction of this compound 1.2 with bacterial model membranes. These studies have revealed a significant correlation between the glycolipid content of the membrane and the peptide's ability to stabilize pore structures. Specifically, an increased presence of monogalactosylglycerol (MG) in phosphatidylglycerol (PG)/phosphatidylethanolamine (B1630911) (PE) mixtures correlates with a decreased ability of this compound to stabilize pore structures, suggesting a potential bacterial resistance mechanism linked to membrane lipid composition. MD simulations have consistently shown that this compound 1.2 forms pore-like structures within membranes, a critical aspect of its lytic activity.

Comparative MD simulations between this compound 1.2 and its more active analogs, such as LLAA, have provided insights into the structural dynamics underlying enhanced activity. While LLAA exhibits greater flexibility and a tendency to lose its α-helical structure more readily than this compound 1.2 within dipalmitoylphosphatidylcholine (DPPC) bilayers, it forms a considerably higher number of hydrogen bonds with lipids. This stronger interaction, mediated by increased hydrogen bonding, is identified as a key factor contributing to LLAA's superior antibacterial activity.

Furthermore, MD simulations have demonstrated the impact of modifications like the addition of a polyarginine (R5) linker. For instance, this compound mutants with R5 (R5-Aur and R5-Aurm) maintained their α-helical properties during 500 ns simulations in aqueous solution, a stability not observed for this compound alone. This indicates that such modifications can significantly enhance the structural stability of the peptide. It has also been noted that the choice of protein and water force fields in MD simulations can influence the predicted secondary structures of peptides like this compound 1.2, and the presence of interfaces (e.g., air-water) can affect peptide structuring.

The following table summarizes key findings from MD simulations regarding this compound 1.2 and its analogs:

| Peptide/Analog | Simulation Focus | Key Findings | Reference |

| This compound 1.2 | Interaction with bacterial model membranes (varying glycolipid content) | Difficulty stabilizing pore structures increases with higher monogalactosylglycerol (MG) content, suggesting resistance. Forms pore-like structures. | |

| This compound 1.2 vs. LLAA | Interaction with DPPC lipid bilayer | LLAA is more flexible but forms significantly more hydrogen bonds with lipids, indicating stronger interaction and higher activity. | |

| This compound vs. R5-Aur, R5-Aurm | Structural stability in water solution | R5-Aur and R5-Aurm maintained α-helical structure for 500 ns, showing higher stability than this compound alone. |

In Silico Structural Evaluations

Beyond classical MD simulations, a range of in silico tools and computational methodologies are employed for the structural evaluation of this compound peptides, contributing significantly to SAR studies. These methods enable researchers to predict, model, and analyze the structural characteristics that dictate biological function.

Computational platforms like I-TASSER have been utilized for modeling the three-dimensional structures of antimicrobial peptides, including this compound 1.2, in the context of their potential antiviral activity. Subsequent validation of these models is often performed using tools such as RAMPAGE, with further structural optimization achieved through programs like MODELLER. This iterative process of modeling and refinement helps in understanding the structural basis of their activity.

Bioinformatics data prediction plays a crucial role in assessing the potential efficacy of designed this compound analogs. For instance, computational predictions regarding the anticancer efficacy of modified this compound peptides have shown strong correlation with experimental results obtained from assays like the MTT assay, validating the utility of in silico approaches in guiding peptide design.

Circular Dichroism (CD) spectroscopy is a common experimental technique used to determine the secondary structure of peptides. Often, CD data is complemented by in silico predictions to confirm and understand the conformational preferences of this compound peptides, such as their tendency to form α-helical structures in specific environments (e.g., aqueous solution versus lipid environments).

Furthermore, in silico approaches are increasingly exploited for optimizing drug delivery strategies and for the rational design of novel antimicrobial peptides. Alignment-based design, a specific in silico strategy, has been successfully applied to develop new this compound-derived peptides with improved activity against Gram-negative bacteria, demonstrating the power of computational design in enhancing specific bioactivities.

Molecular Modeling and Interaction Field Analysis

Molecular modeling is a fundamental component of SAR studies, allowing for the creation, manipulation, and analysis of molecular structures to understand their properties and interactions. In the context of this compound peptides, molecular modeling is used to generate the structures of various analogs following targeted amino acid sequence changes. These newly generated structures are then optimized to determine their most stable conformations.

A common practice involves superimposing the modeled structures of this compound analogs onto the known structure of native this compound 1.2 (e.g., from RCSB PDB, ID: 1vm5). This superimposition often reveals that the peptides maintain an α-helical conformation along their length, which is critical for their function.

Interaction field analysis, while not always explicitly named as a separate computational method, is intrinsically linked to molecular modeling and MD simulations. It involves understanding the forces and interactions (e.g., electrostatic, hydrophobic, hydrogen bonding) that govern the peptide's behavior and its interaction with its environment, particularly biological membranes. The amphipathic nature of this compound 1.2, characterized by distinct polar and non-polar surfaces, is a key structural feature that dictates its ability to interact with and perturb lipid bilayers.

Experimental techniques, often interpreted with the aid of molecular modeling, provide valuable insights into these interactions. Studies employing Fourier Transform Infrared (FTIR) spectroscopy, fluorescence, dynamic light scattering (DLS), and atomic force microscopy (AFM) have investigated the interaction of this compound with model biological membranes, such as those composed of DOPC (dioleoylphosphatidylcholine) and lipid raft systems. These studies have revealed conformational changes in the peptide's secondary structure upon membrane binding and elucidated differences in the mechanisms of interaction with various lipid compositions. For example, AFM images have shown changes in the surface roughness of lipid rafts in the presence of this compound, indicating distinct interaction mechanisms depending on the lipid environment.

The formation of hydrogen bonds between this compound peptides and membrane lipids is a critical interaction identified through molecular modeling and simulations. A higher number of hydrogen bonds formed by an this compound analog with the lipid bilayer directly correlates with stronger interaction and, consequently, enhanced antibacterial activity.

The following table presents data from AFM studies on this compound 1.2 interaction with lipid rafts:

| System | Surface Roughness (nm) | Observation | Reference |

| Free this compound 1.2 | 2.95 | Baseline roughness | |

| This compound 1.2 + DOPC-SPM-CHOL | 1.13 | Decreased roughness, suggesting different interaction | |

| This compound 1.2 + DPPC-SPM-CHOL | 3.90 | Increased roughness, suggesting different interaction |

This data highlights how molecular interactions manifest as macroscopic changes, providing a comprehensive understanding of this compound's mechanism of action.

Chemical Synthesis and Rational Design of Aurein Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing aurein and its modified versions. This technique involves the stepwise assembly of a peptide chain on an insoluble polymer support, which simplifies the purification process by allowing reagents and byproducts to be washed away after each step.

The synthesis of this compound analogs is commonly achieved using the conventional solid-phase peptide synthesis based on the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. mdpi.comkvinzo.com In this approach, the N-terminus of the amino acid is protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups, such as tert-butyl (Ot-Bu). This orthogonal protection scheme allows for the selective removal of the N-terminal Fmoc group with a mild base (e.g., piperidine) at each step of the synthesis without affecting the side-chain protectors. Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

The efficiency of peptide bond formation and the purity of the final product are highly dependent on the choice of coupling reagents and the solid-phase resin.

To obtain this compound peptides with a C-terminal amide, which is a common feature that enhances stability and activity, a Rink-amide MBHA resin is often used as the solid-phase carrier. mdpi.comkvinzo.com The selection of coupling reagents is critical for driving the amide bond formation to completion. Commonly used reagents for this compound synthesis include aminium/uronium salts like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or carbodiimides such as DIC (N,N′-diisopropylcarbodiimide). mdpi.comkvinzo.com These reactions are typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com

| Coupling Reagent | Abbreviation | Chemical Class |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU | Aminium/Uronium Salt |

| N,N′-Diisopropylcarbodiimide | DIC | Carbodiimide |

Table 1. Common Coupling Reagents in this compound Synthesis

| Resin | Functional Group | Resulting C-Terminus |

| Rink-Amide MBHA | Amide Linker | Amide (-CONH₂) |

Table 2. Resin Used for C-Terminally Amidated this compound Analogs

Design Principles for Enhanced Bioactivity

Rational design of this compound analogs focuses on modifying the primary structure to improve biological function. Many antimicrobial peptides, including this compound, function by interacting with and disrupting bacterial cell membranes. kvinzo.com Therefore, design strategies often target the enhancement of these membrane-disrupting capabilities.

The ability of many antimicrobial peptides to cross cell membranes is crucial to their bactericidal action. kvinzo.com Enhancing this property is a key goal in analog design. This can be achieved by increasing the peptide's amphipathicity—the spatial separation of hydrophobic and hydrophilic residues. A well-defined amphipathic structure, often an α-helix, allows the hydrophobic face of the peptide to insert into the lipid core of the bacterial membrane while the hydrophilic, often cationic, face interacts with the phospholipid head groups and the aqueous environment. The incorporation of specific amino acids can promote a more stable α-helical structure, which is important for membrane penetration. researchgate.net

Peptide Charge: An increased net positive charge generally enhances the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids), increasing its local concentration at the target site. This is often achieved by substituting neutral or acidic amino acids with basic residues like lysine (Lys) or non-proteinogenic amino acids such as ornithine (Orn) or diaminobutyric acid (Dab). kvinzo.com

Hydrophobicity: The hydrophobic character of the peptide influences its ability to insert into and disrupt the nonpolar core of the lipid bilayer. However, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in toxicity. Modifications often involve substituting amino acids to fine-tune this property. For example, replacing lysine residues with the slightly less hydrophobic ornithine or diaminobutyric acid can alter the peptide's activity spectrum. kvinzo.com

| Peptide | Sequence Modification | Net Charge |

| This compound 1.2 | GLFDIIKKIAESF-NH₂ | +3 |

| Analog 1 | Lys⁷ -> Orn⁷ | +3 |

| Analog 2 | Lys⁸ -> Orn⁸ | +3 |

| Analog 3 | Lys⁷,⁸ -> Orn⁷,⁸ | +3 |

Table 3. Charge of this compound 1.2 and Analogs with Non-Proteinogenic Amino Acids

The formation of higher-order structures, such as dimers or oligomers, at the membrane surface is a mechanism that can enhance the membrane-disrupting activity of antimicrobial peptides. While some models of this compound activity have considered peptide oligomerization, this area remains a target for rational design. tandfonline.comresearchgate.net Strategies to promote self-association and increase efficacy include:

Covalent Dimerization: Introducing cysteine residues into the peptide sequence allows for the formation of stable, covalent disulfide bridges between two peptide monomers.

Non-covalent Association: Designing sequences with motifs that promote self-assembly, such as leucine zippers, can encourage the formation of non-covalent dimers or oligomers upon membrane binding. This increases the local peptide concentration and can facilitate the formation of pores or other membrane defects.

Biocompatible Synthesis Techniques

The production of this compound and its analogs for research and potential therapeutic applications necessitates synthesis methods that are not only efficient and scalable but also environmentally sustainable and biocompatible. Traditional chemical synthesis routes often rely on hazardous reagents and solvents. Consequently, significant research efforts have been directed towards developing "green" and biocompatible techniques that minimize environmental impact and yield highly pure peptides suitable for biological use. These methods range from refining established chemical processes to harnessing biological systems for peptide production.

Solid-Phase Peptide Synthesis (SPPS) with Green Solvents

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, enabling the stepwise assembly of amino acids on an insoluble resin support. nih.govluxembourg-bio.com The most widely adopted method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. springernature.comnih.gov This technique has been successfully used for the conventional synthesis of this compound 1.2 and its analogs. nih.gov The process involves anchoring the C-terminal amino acid to the resin, followed by cycles of Nα-Fmoc deprotection (typically with piperidine in a solvent) and coupling of the next Fmoc-protected amino acid until the desired sequence is complete. nih.govpeptide.com Finally, the peptide is cleaved from the resin and side-chain protecting groups are removed, often using a trifluoroacetic acid (TFA) cocktail. peptide.com

While effective, traditional SPPS protocols generate significant chemical waste, with solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) accounting for the vast majority of it. nih.gov Due to its reproductive toxicity, the use of DMF, a common solvent in SPPS, is now restricted in regions like the European Union, accelerating the shift towards more sustainable alternatives. gyrosproteintechnologies.com This has spurred the development of Green Solid-Phase Peptide Synthesis (GSPPS) which focuses on replacing hazardous solvents with more environmentally benign options. gyrosproteintechnologies.com

Key research findings in GSPPS include:

Solvent Replacement: A variety of greener solvents are being investigated as replacements for DMF. Promising alternatives include binary mixtures like DMSO/EtOAc (dimethyl sulfoxide/ethyl acetate) and N-formylmorpholine (NFM)/anisole. gyrosproteintechnologies.comrsc.org These alternatives are selected based on criteria such as low toxicity, biodegradability, and ability to effectively solubilize reagents. nih.govewadirect.com

Water-Based Synthesis: Aqueous Solid-Phase Peptide Synthesis (ASPPS) represents a significant advancement, utilizing water as the primary solvent, thereby drastically reducing the environmental footprint. nih.govmdpi.com

Process Intensification: Techniques such as microwave and ultrasound-assisted synthesis can accelerate reaction times, improve yields, and reduce energy consumption, contributing to a greener process. rsc.org The use of microwave-assisted SPPS has been documented for the production of Aureocin A53, a related bacteriocin. ntu.edu.sg

Table 1: Comparison of Conventional and Green Solvents in SPPS

| Solvent Class | Example(s) | Key Characteristics | Biocompatibility/Green Profile |

|---|---|---|---|

| Conventional | N,N-dimethylformamide (DMF), Dichloromethane (DCM) | Excellent solubilizing properties for reagents and resins. | Classified as hazardous; toxic for reproduction and/or environmentally persistent. gyrosproteintechnologies.com |

| Greener Alternatives | Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), N-formylmorpholine (NFM) | Less hazardous than DMF/DCM; can be used in mixtures to optimize polarity. gyrosproteintechnologies.comrsc.org | Lower toxicity and better environmental profile. |

| Bio-based | Cyrene™, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., cellulose). | Biodegradable and sustainable sourcing. |

| Aqueous | Water | Non-toxic, non-flammable, and environmentally benign. mdpi.com | The ultimate green solvent, though may require specialized water-soluble protecting groups. nih.gov |

Recombinant Expression Systems

For large-scale and cost-effective production of antimicrobial peptides (AMPs) like this compound, recombinant DNA technology offers a powerful and biocompatible alternative to chemical synthesis. researchgate.netresearchgate.net This approach utilizes microbial or eukaryotic host organisms as "cell factories" to produce the desired peptide.

Escherichia coli : E. coli is the most widely used host for recombinant protein production due to its rapid growth, high yields, and well-understood genetics. researchgate.net However, the expression of AMPs can be toxic to the host cells. To overcome this, this compound and other AMPs are often produced as fusion proteins. mdpi.com A carrier protein is fused to the peptide, which can mask its toxicity, prevent proteolytic degradation, and simplify purification. mdpi.com

Pichia pastoris : This methylotrophic yeast is another popular expression system with several advantages over bacteria. anuram.org P. pastoris can perform eukaryotic post-translational modifications, secrete the recombinant protein into the culture medium (simplifying purification), and is capable of growing to very high cell densities, leading to high product yields. anuram.orgfrontiersin.org It is considered a safe host as it does not produce endotoxins. anuram.org The yeast system has been successfully used to produce a variety of AMPs, such as protegrin-1 and hepcidin. frontiersin.orgresearchgate.net

The general workflow for recombinant expression involves synthesizing the gene for the this compound analog, cloning it into an expression vector with a suitable fusion partner, transforming the vector into the host organism, and inducing peptide expression. After fermentation, the cells are harvested, and the fusion protein is purified, often using affinity chromatography. Finally, the this compound peptide is cleaved from its fusion partner. nih.gov

Table 2: Host Systems for Recombinant this compound Production

| Host System | Key Advantages | Common Fusion Partners | Considerations |

|---|---|---|---|

| Escherichia coli | Rapid growth, high yield, low cost, well-established protocols. researchgate.net | Small Ubiquitin-like Modifier (SUMO), Thioredoxin (Trx), Glutathione S-transferase (GST). | Potential for endotoxin contamination; AMP toxicity to host requires fusion strategy. mdpi.com |

| Pichia pastoris | High cell-density fermentation, protein secretion, eukaryotic modifications, no endotoxins. anuram.orgfrontiersin.org | SUMO3, α-mating factor signal sequence. nih.gov | Slower growth than E. coli; methanol induction can be a safety consideration at industrial scale. |

| Plant-based Systems | Low production cost, scalability, inherent safety (no human pathogens). mdpi.com | N/A (often expressed directly or with plant-specific signal peptides). | Longer production timelines; downstream processing can be complex. mdpi.com |

Enzymatic Ligation

Enzymatic ligation is an emerging biocompatible technique that uses enzymes to catalyze the formation of peptide bonds. This approach offers high specificity and operates under mild, typically aqueous, conditions, avoiding the harsh chemicals and protecting groups required in traditional chemical synthesis. frontiersin.org

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions where the equilibrium is shifted away from hydrolysis. frontiersin.org For instance, a proteolytic extract from Solanum granuloso leprosum has been used as a biocatalyst for dipeptide synthesis in an aqueous-organic biphasic system. frontiersin.org

More recently, engineered enzymes known as peptide ligases have been developed for the efficient assembly of peptide fragments. These enzymes recognize specific amino acid sequences, allowing for the precise and traceless ligation of smaller, chemically synthesized or recombinantly produced peptide segments into a final, larger this compound analog. This chemo-enzymatic approach combines the flexibility of chemical synthesis (e.g., incorporation of non-natural amino acids) with the clean and specific nature of enzymatic reactions. ntu.edu.sg

Analytical and Biophysical Techniques for Aurein Research

Spectroscopic Methods

Spectroscopic methods are instrumental in probing the molecular structure and dynamics of Aurein peptides, particularly in diverse environmental conditions.

Circular Dichroism (CD) for Secondary Structure and Helicity

Circular Dichroism (CD) spectroscopy is a widely utilized biophysical technique for investigating chiral molecules, offering valuable information regarding their secondary structure elements, such as alpha-helices, beta-sheets, and turns. biorxiv.orglibretexts.org For proteins and peptides, CD spectra are uniquely representative of their conformation, allowing for the estimation of conformational order and the monitoring of structural changes. libretexts.org

In aqueous solutions, this compound 1.2 and other this compound peptides, such as this compound 2.2 and 2.3, typically adopt a random coil conformation. mdpi.comnih.gov However, upon interaction with membrane-mimetic environments, including trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, dodecylphosphocholine (B1670865) (DPC) micelles, or lipid vesicles like dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG) small unilamellar vesicles (SUVs), these peptides undergo a significant conformational transition to an α-helical structure. mdpi.comd-nb.infonih.govubc.ca The characteristic CD spectra for α-helical proteins display negative bands at 208 nm and 222 nm, along with a positive band at 193 nm. mdpi.comlibretexts.org

Detailed Research Findings:

Studies have shown that this compound 1.2 assumes an α-helical geometry upon its incorporation into lipid membranes. mdpi.comresearchgate.net

this compound 2.2, this compound 2.3, and this compound 2.3-COOH have been demonstrated to adopt an α-helical structure when in the presence of TFE, DMPC, and 1:1 DMPC/DMPG SUVs. ubc.canih.gov

The percentage of α-helical content can be quantitatively assessed from CD spectra. biorxiv.orgresearchgate.net

Amidation, a post-translational modification, can influence the propensity for α-helical structure formation. For instance, this compound 3.1-CONH2 exhibited an enhanced level of helicity (69%) in the presence of TFE compared to its non-amidated counterpart, this compound 3.1-COOH (62%). uclan.ac.ukcore.ac.uk

Further investigations with DMPC and DMPS lipid vesicles revealed variations in α-helical content among this compound 3.1 isoforms, with this compound 3.1-COOH demonstrating the highest percentage (82%) of helical structure when located inside the DMPC lipid bilayer. core.ac.uk

Table 1: this compound Peptide Helicity in Various Environments by CD Spectroscopy

| Peptide | Environment | Helicity (%) | Reference |

| This compound 1.2 | Aqueous media | Random coil | mdpi.com |

| This compound 1.2 | Lipid membrane | α-helical | mdpi.comresearchgate.net |

| This compound 1.2 | SDS or DPC surfactants | α-helical | d-nb.info |

| This compound 2.2 | Water | Random coil | nih.gov |

| This compound 2.2 | TFE, DMPC, DMPC/DMPG SUVs | α-helical | ubc.canih.gov |

| This compound 2.3 | Water | Random coil | nih.gov |

| This compound 2.3 | TFE, DMPC, DMPC/DMPG SUVs | α-helical | ubc.canih.gov |

| This compound 2.3-COOH | Water | Random coil | nih.gov |

| This compound 2.3-COOH | TFE, DMPC, DMPC/DMPG SUVs | α-helical | ubc.canih.gov |

| This compound 3.1-CONH2 | TFE | 69 | core.ac.uk |

| This compound 3.1-COOH | TFE | 62 | core.ac.uk |

| This compound 3.1-COOH | Inside DMPC lipid bilayer | 82 | core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of peptides and proteins, particularly when they are associated with membrane-mimetic environments. researchgate.netnih.gov

Detailed Research Findings:

Solution-state NMR studies have consistently demonstrated that this compound 1.2 adopts an amphipathic α-helical structure in the presence of membrane-mimetic micelles, such as SDS and DPC, or in organic solvent mixtures like TFE. nih.govubc.caresearchgate.netnih.gov

Solid-state NMR (SS-NMR) provides insights into the structural changes of lipid vesicles and the orientation of peptides within membranes. researchgate.netresearchgate.netnih.gov

Specifically, SS-NMR has revealed subtle changes in membrane structure induced by this compound 1.2, which are consistent with a carpet mechanism of membrane perturbation. researchgate.netnih.gov

Further studies utilizing ³¹P and ²H SS-NMR have been conducted to investigate the interaction of this compound 1.2 with red blood cell (RBC) membranes, providing evidence that supports a carpet-like mechanism of action for this peptide on eukaryotic membranes. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Conformation

Fourier Transform Infrared (FTIR) spectroscopy is employed to monitor the molecular conformation of peptides and their interactions with membranes. scirp.org This technique is particularly useful for identifying functional groups and detecting conformational changes in secondary structures, primarily through the analysis of the amide I band (ranging from 1700–1600 cm⁻¹) and the amide II band (around 1550 cm⁻¹). scirp.orgmdpi.com The amide I band is directly correlated with the protein backbone conformation, with specific frequencies indicating different secondary structures, such as α-helix (1660–1650 cm⁻¹), β-sheet (1637–1614 cm⁻¹), and β-turn (1678–1670 cm⁻¹). mdpi.com

Detailed Research Findings:

FTIR data have revealed conformational changes in the secondary structure of this compound when interacting with model membranes. scirp.org

The IR curve-fitting analysis of the amide I group of this compound showed a characteristic peak at 1648 cm⁻¹, indicative of a 100% α-helix conformation. scirp.org

FTIR spectroscopy has been successfully applied to monitor this compound's conformation in the dry state, both in the presence and absence of phospholipids (B1166683), and to determine the peptide's location within the phospholipid bilayer. scirp.org

The strongest interactions of this compound were observed with DOPC (dioleoylphosphatidylcholine) and lipid raft systems, as indicated by FTIR data. scirp.org

Table 2: Characteristic FTIR Amide I Band Frequencies for this compound

| Peptide | Environment | Amide I Peak (cm⁻¹) | Conformation | Reference |

| This compound | Dry state | 1648 | α-helix | scirp.org |

Fluorescence Spectroscopy for Peptide-Membrane Interactions

Fluorescence spectroscopy is a sensitive technique used to investigate the interactions between peptides and membranes, including binding events and membrane disruption. researchgate.netscirp.org Changes in the fluorescence emission intensity of a peptide, often due to intrinsic tryptophan or phenylalanine residues or extrinsic probes, can indicate a strong association between the peptide and lipid components. scirp.org this compound is rich in phenylalanine residues, which can be utilized for fluorescence studies. scirp.org

Detailed Research Findings:

Fluorescence data have demonstrated distinct differences in the mechanism of interaction between this compound and various lipid rafts. scirp.org

When this compound was exposed to model membranes, a significant decrease in its fluorescence emission intensities was observed, suggesting a robust association with diverse lipids. scirp.org

The most pronounced decrease in fluorescence intensity was noted in the presence of DOPC, indicating a particularly strong interaction with this lipid. scirp.org